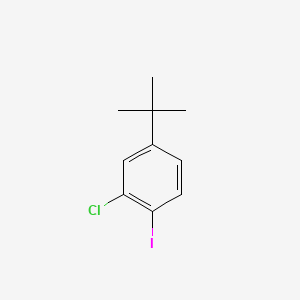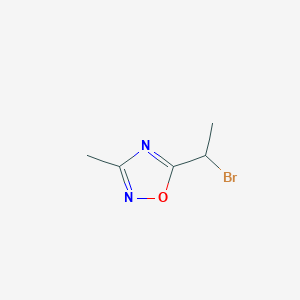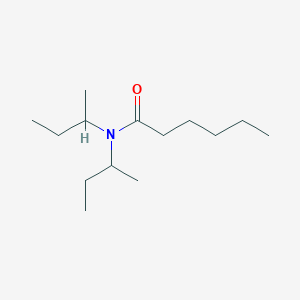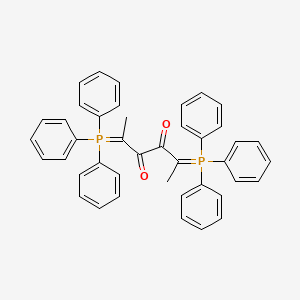
4-(Tert-butyl)-2-chloro-1-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)-2-chloro-1-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butyl)-2-chloro-1-iodobenzene can be achieved through several methods. One common approach involves the halogenation of 4-(Tert-butyl)phenol. The process typically includes the following steps:
Bromination: 4-(Tert-butyl)phenol is first brominated using bromine in the presence of a suitable catalyst to form 4-(Tert-butyl)-2-bromophenol.
Chlorination: The brominated compound is then subjected to chlorination using chlorine gas or a chlorinating agent such as thionyl chloride to yield 4-(Tert-butyl)-2-chlorophenol.
Iodination: Finally, the chlorinated compound is iodinated using iodine and a suitable oxidizing agent, such as hydrogen peroxide, to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions. The process may include the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butyl)-2-chloro-1-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of compounds like 4-(Tert-butyl)-2-chloro-1-aminobenzene.
Oxidation: Formation of compounds like this compound-1-ol.
Reduction: Formation of compounds like 4-(Tert-butyl)-2-chlorobenzene.
Aplicaciones Científicas De Investigación
4-(Tert-butyl)-2-chloro-1-iodobenzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Materials Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential biological activity.
Mecanismo De Acción
The mechanism of action of 4-(Tert-butyl)-2-chloro-1-iodobenzene involves its ability to undergo various chemical reactions due to the presence of reactive halogen atoms and the tert-butyl group. The compound can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butyl)-2-chlorobenzene: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-(Tert-butyl)-2-iodobenzene:
4-(Tert-butyl)-2-bromobenzene: Contains a bromine atom instead of chlorine or iodine, leading to different reactivity patterns.
Uniqueness
4-(Tert-butyl)-2-chloro-1-iodobenzene is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which allows for a wide range of chemical transformations. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and stability.
Propiedades
Fórmula molecular |
C10H12ClI |
|---|---|
Peso molecular |
294.56 g/mol |
Nombre IUPAC |
4-tert-butyl-2-chloro-1-iodobenzene |
InChI |
InChI=1S/C10H12ClI/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |
Clave InChI |
SAEILTHNFSKVJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,1-trifluoro-N-[13-oxo-10,16-bis(triphenylsilyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B14085331.png)

![[(2R,4R)-4-phenyl-2-(trifluoromethyl)-1,3-oxazolidin-2-yl]methanol](/img/structure/B14085338.png)
![7-Bromo-1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085340.png)


![1-{2-[(4-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14085359.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B14085363.png)
![1-(3-Phenoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085366.png)
![2-(2-Methoxyethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085383.png)
![Bicyclo[3.3.1]non-3-en-2-one](/img/structure/B14085385.png)

![methyl [8-(4-butylphenyl)-1-methyl-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14085417.png)
![3-[(4-Methoxyphenyl)methyl]-6-oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B14085427.png)
